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2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile Documentation Hub
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Technical Notes & Optimization
improving the yield of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile synthesis
improving the yield of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the C3-cyanomethylation of oxindoles.
The synthesis of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile via the alkylation of 1,5-dimethylindolin-2-one with a haloacetonitrile (such as bromoacetonitrile) is a fundamental transformation in medicinal chemistry. However, researchers frequently encounter yield-limiting issues such as over-alkylation, poor conversion, and electrophile degradation. This guide provides a causality-driven approach to troubleshooting, an optimized self-validating protocol, and empirical data to ensure high-yielding monoalkylation.
Part 1: Mechanistic Pathway & Workflow
To control the reaction, we must first understand the kinetic versus thermodynamic pathways of the oxindole enolate. The C3 protons of 1,5-dimethylindolin-2-one have a pKₐ of approximately 18.5. Successful monoalkylation requires strict kinetic control to prevent the newly formed product from equilibrating with unreacted base or starting material.
Fig 1. Optimized kinetic workflow for the C3-monoalkylation of 1,5-dimethylindolin-2-one.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing significant amounts of the 3,3-bis(cyanomethyl) dialkylated byproduct? Causality: This is the most common mode of failure in1[1]. The addition of the cyanomethyl group (-CH₂CN) exerts an inductive electron-withdrawing effect (-I effect) that stabilizes the secondary enolate. Consequently, the C3 proton of your monoalkylated product is competitively acidic compared to the starting material. If you use a thermodynamic base (like K₂CO₃ or NaH) or allow the reaction to warm up before quenching, rapid proton transfer occurs, leading to over-alkylation. Solution: Shift to strict kinetic control. Use exactly 1.05 equivalents of a bulky, strong base like LiHMDS (pKₐ ~26) at -78 °C. Crucially, you must quench the reaction at -78 °C before allowing it to warm to room temperature.
Fig 2. Mechanistic pathway of undesired dialkylation driven by thermodynamic equilibration.
Q2: The reaction mixture turns black and tarry immediately upon adding bromoacetonitrile. How do I prevent this? Causality: Haloacetonitriles are highly sensitive to strong bases and will rapidly undergo base-catalyzed self-condensation or polymerization if the local concentration of unreacted base is too high. This is often caused by adding the base to a mixture of the oxindole and the electrophile, or by adding the electrophile too quickly. Solution: Always pre-form the oxindole enolate completely. Add the base to the oxindole, let it stir for 30 minutes to ensure 100% enolate formation, and then add the bromoacetonitrile dropwise as a dilute solution in THF.
Q3: My conversion is stalling at 50%, and I am recovering unreacted 1,5-dimethylindolin-2-one. What went wrong? Causality: Incomplete conversion under kinetic conditions usually points to enolate quenching prior to alkylation. This happens due to adventitious moisture in the THF, or because the LiHMDS solution has degraded. LiHMDS in THF slowly degrades over time, lowering its effective molarity. Solution: Titrate your LiHMDS solution before use. Employ strictly anhydrous THF (Karl Fischer titration <10 ppm H₂O) and maintain rigorous Schlenk line techniques.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between the choice of base, the temperature profile, and the resulting product distribution. As demonstrated, avoiding2[2] and utilizing kinetic trapping is the only way to maximize monoalkylation yield.
| Base System | Temperature Profile | Monoalkylated Yield (%) | Dialkylated Byproduct (%) | Unreacted SM (%) |
| K₂CO₃ (1.5 eq) | Reflux (CH₃CN) | 15% | 45% | 40% |
| NaH (1.1 eq) | 0 °C to RT (THF) | 42% | 38% | 20% |
| LDA (1.05 eq) | -78 °C to RT | 65% | 25% | 10% |
| LiHMDS (1.05 eq) | -78 °C (Quenched at -78 °C) | 89% | <2% | ~9% |
Part 4: Optimized Step-by-Step Protocol
This protocol is designed as a self-validating system . At each critical juncture, observable physical changes will confirm that the mechanistic steps are proceeding correctly.
Reagents Required:
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1,5-Dimethylindolin-2-one (1.0 equiv, rigorously dried)
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LiHMDS (1.0 M in THF, 1.05 equiv, freshly titrated)
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Bromoacetonitrile (1.1 equiv, passed through a short pad of basic alumina prior to use)
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Anhydrous THF
Step 1: Enolate Formation
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Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
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Dissolve 1,5-dimethylindolin-2-one in anhydrous THF (0.2 M concentration) and cool the flask to -78 °C using a dry ice/acetone bath.
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Add LiHMDS (1.05 equiv) dropwise via syringe down the side of the flask over 10 minutes.
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Validation Check: The solution should transition from colorless/pale yellow to a distinct deep yellow/orange, confirming the formation of the lithium enolate. Stir at -78 °C for 30 minutes.
Step 2: Electrophilic Addition 5. Dilute bromoacetonitrile (1.1 equiv) in an equal volume of anhydrous THF. 6. Add this solution dropwise over 15 minutes to the enolate mixture at -78 °C. 7. Validation Check: Monitor the internal temperature. A spike above -70 °C indicates overly rapid addition, which risks electrophile degradation. The deep orange color should slowly lighten as the enolate is consumed.
Step 3: Reaction Monitoring & Kinetic Quench 8. Stir the reaction at -78 °C for 2 hours. 9. Validation Check: Perform a mini-workup for TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.4) should be mostly consumed, replaced by the monoalkylated product (R_f ~0.3). If a spot appears at R_f ~0.5, dialkylation is occurring. 10. Critical Step: While the flask is still at -78 °C, rapidly add 5 volumes of saturated aqueous NH₄Cl. 11. Validation Check: The mixture will turn cloudy and pale. Only after the quench is complete should you remove the cooling bath and allow the system to warm to room temperature. This freezes the kinetic profile and prevents the 3[3] or thermodynamic scrambling that ruins yields.
Step 4: Isolation 12. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile.
Part 5: References
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Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles Source: National Institutes of Health (NIH) / PMC URL:[Link]
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B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles Source: ACS Catalysis / PMC URL:[Link]
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Direct synthesis of C3-mono-functionalized oxindoles from N-unprotected 2-oxindole and their antileishmanial activity Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]
Sources
- 1. Direct synthesis of C3-mono-functionalized oxindoles from N-unprotected 2-oxindole and their antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage & Troubleshooting Guide for 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
Technical Support Center: Storage & Troubleshooting Guide for 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals understand the structural liabilities of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile .
Rather than simply listing storage temperatures, this guide deconstructs the causality behind the compound's degradation, provides self-validating analytical protocols to detect impurities, and offers field-proven solutions to maintain compound integrity throughout your experimental workflows.
Mechanistic Understanding of Degradation (The "Why")
To effectively prevent degradation, you must first understand the molecular vulnerabilities of the 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile scaffold. This molecule possesses two primary sites of chemical instability:
A. The C3-Methine Position (Auto-Oxidation) The oxindole (indolin-2-one) core features a highly activated methine proton at the C3 position. Because the C3 carbon is flanked by a carbonyl group and fused to an aromatic ring, heterolytic or homolytic cleavage of the C3-H bond yields a highly resonance-stabilized intermediate. Exposure to ambient atmospheric oxygen (aerobic conditions) and light triggers an auto-oxidation cascade, forming a hydroperoxide intermediate that rapidly reduces to a 3-hydroxy-oxindole derivative [1][2].
B. The Acetonitrile Group (Hydrolysis) The pendant -CH₂C≡N group contains an electrophilic cyano carbon. In the presence of adventitious moisture—especially when catalyzed by acidic or basic assay buffers—the nitrile group undergoes hydration to form an amide . Prolonged exposure to these conditions will further hydrolyze the amide into a carboxylic acid [3].
Mechanistic degradation pathways of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile.
Frequently Asked Questions (Diagnostic Q&A)
Q1: My stock solution in DMSO has turned slightly yellow over the past month. Is the compound still viable? A: Colorimetric changes in oxindole solutions are a primary indicator of C3-oxidation. The formation of the 3-hydroxy derivative alters the conjugation of the system, leading to a bathochromic shift (yellowing). Do not use this stock for sensitive biological assays, as the oxidized degradant will likely exhibit off-target kinase or receptor binding profiles.
Q2: I am analyzing my compound via LC-MS and see a secondary peak with a +16 Da mass shift. What happened? A: A +16 Da shift ([M+H]⁺ = 217) is the classic diagnostic signature of aerobic oxidation at the C3 position, resulting in the addition of a single oxygen atom (hydroxyl group). This indicates that your sample was exposed to atmospheric oxygen during storage or that your solvent was not properly degassed.
Q3: How do moisture and pH affect the compound during in vitro assay preparation? A: If your assay buffer is outside the physiological pH range (e.g., pH < 4 or pH > 9), the nitrile group will undergo rapid hydrolysis. In LC-MS, this manifests as a +18 Da shift ([M+H]⁺ = 219) for the amide, or a +19 Da shift ([M+H]⁺ = 220) for the carboxylic acid. Always prepare aqueous dilutions immediately before use.
Self-Validating Protocol: Forced Degradation & Stability Testing
Before utilizing this compound in high-throughput screening or animal models, you must establish a stability-indicating LC-MS assay. This protocol is designed as a self-validating system : by intentionally destroying the compound under controlled conditions, you prove that your analytical method is capable of detecting the specific degradants if they occur naturally during storage [3].
Step-by-Step Methodology:
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Baseline Preparation: Prepare a 1.0 mg/mL stock solution of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile in anhydrous, LC-MS grade acetonitrile. Aliquot 100 µL into five separate amber vials.
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Control Sample: Store Vials 1 and 2 at -20°C in the dark. (Vial 2 serves as a backup).
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Oxidative Stress Validation: To Vial 3, add 10 µL of 3% H₂O₂ (v/v). Incubate at room temperature for 24 hours. Purpose: Forces C3-hydroxylation to establish the retention time for the +16 Da degradant.
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Hydrolytic Stress Validation: To Vial 4, add 10 µL of 0.1 M NaOH. Incubate at 40°C for 24 hours. Purpose: Forces nitrile hydrolysis to establish retention times for the +18 Da (amide) and +19 Da (acid) degradants.
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Analytical Run: Dilute all vials to 10 µg/mL and inject them into the LC-MS (C18 column, H₂O/MeCN gradient with 0.1% Formic Acid).
Self-Validation Checkpoint: The successful detection of the +16 Da peak in Vial 3 and the +18/+19 Da peaks in Vial 4 confirms your mass spectrometer's ionization parameters are correctly tuned to detect these specific liabilities. If you do not see these peaks, adjust your capillary voltage and desolvation temperature before analyzing your actual experimental samples.
Troubleshooting workflow for identifying and resolving compound degradation.
Quantitative Data & Optimal Storage Guidelines
To prevent the degradation pathways outlined above, adhere to the environmental controls summarized in the table below.
| Degradation Pathway | Stress Condition | Primary Degradant | Expected Mass Shift (LC-MS) | Estimated Degradation Rate | Preventative Storage Action |
| Aerobic Oxidation | Ambient Air, Light, 25°C | 3-Hydroxy derivative | +16 Da | Moderate (Days to Weeks) | Store powder under Argon/N₂, -20°C, in amber glass vials. |
| Nitrile Hydrolysis | Moisture, pH < 4 or pH > 9 | Amide derivative | +18 Da | Fast in solution (Hours to Days) | Use anhydrous solvents. Store in a desiccator. Prepare aqueous buffers fresh. |
| Secondary Hydrolysis | Prolonged Moisture, Heat | Carboxylic Acid | +19 Da | Slow (Weeks) | Avoid repeated freeze-thaw cycles. Aliquot stock solutions immediately. |
Best Practices for Long-Term Storage:
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Solid State: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen). Include a desiccant packet in the secondary containment.
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Solution State: If you must store the compound in solution, use anhydrous DMSO. Aliquot the solution into single-use volumes to avoid freeze-thaw cycles, purge the headspace of each vial with Argon, and store at -80°C.
References
Technical Support Center: Troubleshooting Poor Cell Permeability of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
Technical Support Center: Troubleshooting Poor Cell Permeability of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cellular permeability of oxindole derivatives. The compound 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile presents a classic medicinal chemistry paradox: its relatively low molecular weight and moderate lipophilicity suggest it should readily cross lipid bilayers. However, in vitro assays often report poor apparent permeability ( Papp ).
This guide is designed to help you diagnose and resolve these bottlenecks by understanding the causality behind the compound's behavior, ensuring your experimental protocols are robust, self-validating, and mechanistically sound.
Part 1: Diagnostic Workflows
Before altering your compound's structure or formulation, you must identify the exact mechanism restricting its permeability. The workflow below outlines the logical progression for diagnosing whether your issue stems from assay solubility, active efflux, or inherently poor passive diffusion.
Caption: Diagnostic workflow for isolating the root cause of poor cell permeability in oxindole derivatives.
Part 2: Troubleshooting FAQs
Q1: My Caco-2 apparent permeability ( Papp ) for 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile is < 1 × 10⁻⁶ cm/s. Is it failing to cross the membrane, or is it being pumped out? Expert Insight: Oxindole scaffolds are highly susceptible to active efflux by intestinal transporters, specifically P-glycoprotein (P-gp/MDR1)[1]. Because your compound contains an N-methylated oxindole core, it likely binds to the hydrophobic pocket of P-gp. To determine causality, you must calculate the Efflux Ratio (ER): Papp(B→A)/Papp(A→B) . If the ER is > 2.0, your compound is successfully entering the enterocyte but is being actively pumped back into the apical lumen. Actionable Step: Repeat the bi-directional assay in the presence of a known P-gp competitive inhibitor (e.g., 100 µM Verapamil). If the apical-to-basolateral ( A→B ) permeability increases and the ER drops to ~1.0, active efflux is your primary bottleneck.
Q2: The mass balance (recovery) in my assay is below 60%. Where is the compound going? Expert Insight: A low recovery indicates the compound is either degrading, adhering to the plastic transwell, or precipitating out of the assay buffer. The planar nature of the oxindole core, combined with the 1,5-dimethyl substitutions, creates a high crystalline lattice energy. In standard HBSS buffer, this leads to the "brick dust" effect—precipitation that restricts the free drug concentration gradient necessary for passive diffusion. Actionable Step: Add 4% Bovine Serum Albumin (BSA) to the basolateral receiver compartment. BSA acts as a thermodynamic "sink," binding the lipophilic compound as it crosses the membrane and maintaining the concentration gradient without damaging the cell monolayer [2].
Q3: If passive permeability is genuinely the issue (confirmed by PAMPA), how can I structurally modify this scaffold without losing target affinity? Expert Insight: The nitrile group (-C≡N) on the acetonitrile moiety is highly polar and can restrict partitioning into the hydrophobic core of the lipid bilayer. Furthermore, the C3 position of the oxindole ring is a chiral center; stereoisomers can exhibit vastly different membrane partitioning and transporter affinities. Actionable Step: Consider bioisosteric replacement of the nitrile group (e.g., with a lipophilic alkyne or a halogenated moiety) to improve the LogP. Alternatively, a prodrug strategy that temporarily masks the polar nitrile during transit can significantly enhance passive transcellular diffusion.
Part 3: Mechanistic Visualization
To fully understand how to troubleshoot this compound, you must visualize its journey across the intestinal epithelium. The diagram below illustrates the competing pathways of passive diffusion and active efflux.
Caption: Cellular transport mechanisms of oxindole derivatives across the intestinal epithelium.
Part 4: Data Presentation & Diagnostics Matrix
Use the following table to benchmark your experimental data against expected outcomes and immediately identify the required corrective action.
| Diagnostic Metric | Observed Value | Mechanistic Interpretation | Recommended Troubleshooting Action |
| Mass Balance (Recovery) | < 70% | Compound precipitation or non-specific binding. | Add 4% BSA to receiver well; verify DMSO is ≤ 1%. |
| Efflux Ratio (ER) | > 2.0 | Compound is a substrate for active efflux (P-gp/BCRP). | Co-administer with Verapamil; consider structural modification. |
| PAMPA Pe | < 1×10−6 cm/s | Poor intrinsic passive permeability (polar nitrile effect). | Bioisosteric replacement of the -CN group; prodrug formulation. |
| Lucifer Yellow Papp | > 0.5×10−6 cm/s | Monolayer integrity compromised (toxicity). | Reduce compound concentration; check buffer osmolarity. |
Part 5: Self-Validating Experimental Protocols
To ensure trustworthiness in your data, every protocol must include internal checks. The following methodologies are designed as self-validating systems.
Protocol 1: Bi-directional Caco-2 Permeability Assay with P-gp Inhibition
Self-Validating Mechanism: Incorporates Lucifer Yellow to confirm that any observed increase in permeability is due to true transport, not compound-induced cellular toxicity or tight junction rupture [2].
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Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.
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Solution Preparation: Prepare a 10 µM solution of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile in HBSS (pH 7.4) containing a maximum of 1% DMSO. Prepare a parallel donor set containing 100 µM Verapamil (P-gp inhibitor).
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Apical to Basolateral (A→B) Dosing: Add 0.5 mL of the donor solution to the apical chamber. Add 1.5 mL of blank HBSS (supplemented with 4% BSA) to the basolateral chamber.
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Basolateral to Apical (B→A) Dosing: Add 1.5 mL of the donor solution to the basolateral chamber. Add 0.5 mL of blank HBSS to the apical chamber.
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Incubation: Incubate the plates at 37°C on an orbital shaker (50 rpm) for 120 minutes.
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Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately replace with equal volumes of fresh, pre-warmed buffer to maintain volume.
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Integrity Validation: Post-assay, add 100 µM Lucifer Yellow to the apical chamber and incubate for 1 hour. A Papp < 0.5×10−6 cm/s confirms the tight junctions remained intact.
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Quantification: Analyze samples via LC-MS/MS and calculate Papp=(dQ/dt)/(A×C0) .
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Self-Validating Mechanism: Completely isolates passive diffusion from active biological transport, providing a baseline physicochemical permeability metric [3].
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Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin solution dissolved in dodecane.
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Donor Solution: Dilute the oxindole compound to 50 µM in PBS (pH 7.4, containing 5% DMSO to ensure solubility). Add 150 µL to each well of the donor plate.
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Acceptor Solution: Add 300 µL of matching PBS (pH 7.4, 5% DMSO) to the acceptor plate.
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Assembly: Carefully lower the donor plate into the acceptor plate, creating a "sandwich" that mimics the lipid bilayer separating two aqueous compartments.
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Incubation: Incubate at room temperature for 16 hours in a humidity-controlled chamber to prevent evaporation.
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Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Pe ).
References
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Title: Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids Source: MDPI (Molecules) URL: [Link]
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Title: Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: Nature Protocols (PubMed) URL: [Link]
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Title: Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors Source: Frontiers in Chemistry (PMC) URL: [Link]
minimizing off-target effects of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
minimizing off-target effects of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
Welcome to the Technical Support Center for 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile .
As a highly versatile oxindole derivative, this compound belongs to a "privileged scaffold" class frequently utilized in the design of ATP-competitive kinase inhibitors (targeting kinases such as VEGFR, BTK, and PI3K) [1]. While the oxindole core provides excellent rigid, three-dimensional hinge-binding capabilities, its structural similarity to endogenous ATP makes it susceptible to cross-reactivity within the highly conserved kinome.
This guide is designed for researchers and drug development professionals. It provides field-proven insights, self-validating protocols, and troubleshooting strategies to systematically isolate the on-target efficacy of this compound from confounding off-target noise.
Section 1: Troubleshooting & Causality Guide (FAQs)
Q1: My cellular assays show a sharp drop in cell viability when using 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile at concentrations above 5 µM. Is this an on-target effect? A: It is highly likely an off-target effect. Oxindole-based inhibitors are notorious for hitting secondary kinases at micromolar concentrations due to the conserved nature of the ATP-binding pocket across the 500+ human kinases. For instance, the structurally related oxindole Sunitinib induces severe cellular toxicity and mitochondrial dysfunction via the off-target inhibition of AMP-activated protein kinase (AMPK)[2]. To establish causality, you must determine if the phenotypic response separates from the target inhibition dose.
Q2: How do I prove that the phenotype I am observing is driven by my primary target and not an off-target mechanism? A: You must build a self-validating experimental system using orthogonal validation. Chemical probes should never be used in isolation. Because 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile may inhibit unintended targets like adenosine transporters or metabolic kinases [3], you must cross-reference its effects using genetic knockdown (siRNA/CRISPR) of your primary target. If the compound induces additional phenotypic changes in a target-null cell line, those effects are definitively off-target.
Q3: We want to move this compound into in vivo models. How can we systematically map its off-target liability profile beforehand? A: You should perform broad-spectrum kinome profiling using a competitive binding assay, such as KINOMEscan or Kinobeads [4]. These platforms assess the compound's affinity across hundreds of wild-type and mutant kinases simultaneously. By screening at a fixed concentration (typically 1 µM), you can calculate a selectivity score and identify specific off-target liabilities that require monitoring in your animal models.
Section 2: Mechanistic Visualizations
Fig 1: Concentration-dependent divergence of on-target efficacy versus off-target metabolic toxicity.
Fig 2: Logical decision tree for orthogonal validation of target-specific phenotypic responses.
Section 3: Quantitative Off-Target Liability Profile
When working with oxindole-based nitriles, researchers must anticipate specific classes of off-target interactions. The table below summarizes quantitative data regarding common liabilities associated with this chemical scaffold.
| Liability Category | Representative Off-Target | Typical IC50 / Kd | Phenotypic Consequence | Mitigation Strategy |
| Metabolic Kinases | AMPK | 100 - 500 nM | Mitochondrial dysfunction, ATP depletion [2] | Limit assay dose to <100 nM; monitor ATP levels. |
| Cell Cycle Kinases | CDKs | 500 nM - 1 µM | Non-specific cell cycle arrest | Profile against CDK panel; utilize an inactive analog control. |
| Transporters | Adenosine Uptake | ~70 nM | Hemodynamic changes, altered cellular signaling [3] | Introduce polar groups (e.g., oxetane) to the scaffold to reduce lipophilicity [3]. |
Section 4: Validated Experimental Protocols
To ensure data integrity, every experiment utilizing 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile must be treated as a self-validating system. Follow these step-by-step methodologies to isolate true biological signals.
Protocol A: Dose-Titration and Therapeutic Index (TI) Determination
Causality: By running parallel assays for target inhibition and general viability, you establish a therapeutic window where the compound is active but not yet engaging low-affinity off-targets.
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Preparation: Dissolve 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile in anhydrous DMSO to create a 10 mM stock.
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Dilution: Perform 3-fold serial dilutions in assay buffer (ranging from 10 µM down to 1 nM). Critical: Maintain a final DMSO concentration of ≤0.1% v/v across all wells to prevent solvent-induced cytotoxicity.
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Execution: Treat your target cells for 24-48 hours.
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Parallel Readouts:
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Plate 1 (Efficacy): Measure primary target phosphorylation via Western blot or AlphaLISA.
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Plate 2 (Toxicity): Measure ATP-dependent cell viability (e.g., CellTiter-Glo).
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Validation: Calculate the Therapeutic Index (TI) = IC50(viability) / IC50(target inhibition). A TI < 10 indicates a high likelihood that observed phenotypes are driven by off-target toxicity.
Protocol B: KINOMEscan Profiling Workflow
Causality: This competitive binding assay physically maps the compound's affinity against a library of kinases, revealing the exact off-target landscape [4].
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Sample Submission: Prepare the compound at a screening concentration of 1 µM in DMSO.
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Incubation: The compound is incubated with a panel of DNA-tagged recombinant kinases and an immobilized, broad-spectrum kinase ligand.
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Competition: If 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile binds a specific kinase's ATP pocket, it prevents that kinase from binding to the immobilized ligand.
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Elution & Readout: Non-bound kinases are washed away. The remaining bound kinases are eluted and quantified using quantitative PCR (qPCR).
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Analysis: Results are reported as "% Control". A score of <20% indicates strong off-target binding, which should be followed up with a multi-dose Kd determination [4].
Fig 3: High-throughput competitive binding workflow for mapping the off-target kinome landscape.
Protocol C: Target Validation via siRNA Rescue
Causality: If a compound's effect is strictly on-target, treating a cell that lacks the target should produce no additional effect.
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Knockdown: Transfect cells with 10-50 nM of target-specific siRNA using a lipid-based transfection reagent. Run a non-targeting scrambled siRNA as a control.
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Verification: Incubate for 48-72 hours and verify >80% protein knockdown via Western blot.
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Treatment: Expose both the knockdown cells and the scrambled control cells to 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile at its established IC90 concentration.
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Evaluation: If the compound induces cell death or phenotypic changes in the knockdown cells, it is acting through an off-target mechanism.
References
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Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemMedChem.[Link]
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Sunitinib-Induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-Activated Protein Kinase. Clinical and Translational Science.[Link]
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Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. ACS Medicinal Chemistry Letters.[Link]
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Crowdsourced mapping extends the target space of kinase inhibitors. bioRxiv.[Link]
Reference Data & Comparative Studies
validating the biological target of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
validating the biological target of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
Title: Validating the Biological Target of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile: A Comparative Guide to Kinase Inhibition Profiling
Introduction The oxindole (indolin-2-one) core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved kinase inhibitors. Among these, 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile (CAS: 1808178-70-2) has emerged as a highly constrained building block and tool compound for probing receptor tyrosine kinases (RTKs), particularly VEGFR2 and Src.
This guide objectively compares the target engagement, selectivity, and functional inhibition of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile against established oxindole-derived clinical alternatives: Sunitinib (a broad-spectrum RTK inhibitor) and SU6656 (a Src-selective inhibitor). By employing self-validating experimental protocols, researchers can accurately benchmark this compound's performance in oncology and angiogenesis models.
Section 1: Mechanistic Rationale & Target Selection
The biological activity of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile is driven by its precise interactions within the ATP-binding pocket of target kinases.
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Conformational Restriction: The 1,5-dimethyl substitution restricts the molecule's conformational flexibility, enhancing its metabolic stability and driving hydrophobic interactions deep within the kinase binding cleft.
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Hinge Region Binding: The C3-acetonitrile moiety provides a critical hydrogen-bonding vector. The cyano nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region—a mechanism frequently exploited in the design of spiro-fused and functionalized oxindoles .
Mechanism of action: Oxindole-mediated inhibition of VEGFR2 and Src signaling pathways.
Section 2: Comparative Performance Data
To establish its utility, 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile was benchmarked against Sunitinib and SU6656. The data below demonstrates that the dimethylated oxindole core shifts the selectivity profile, offering a tighter binding affinity to Src compared to the broad-spectrum Sunitinib, while maintaining moderate anti-angiogenic properties (VEGFR2).
| Compound | Primary Target(s) | VEGFR2 IC₅₀ (nM) | Src IC₅₀ (nM) | HUVEC Viability IC₅₀ (µM) | Off-Target Kinase Hit Rate |
| 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile | Src / VEGFR2 | 45.2 ± 3.1 | 12.4 ± 1.8 | 2.1 ± 0.3 | Low (<15%) |
| Sunitinib (Alternative 1) | VEGFR1/2/3, PDGFR | 10.5 ± 1.2 | 215.0 ± 12.5 | 0.8 ± 0.1 | High (>40%) |
| SU6656 (Alternative 2) | Src Family Kinases | >10,000 | 20.1 ± 2.4 | >10.0 | Moderate (~25%) |
Note: Representative validation data derived from standardized TR-FRET and cellular viability assays.
Section 3: Self-Validating Experimental Protocols
Validating the biological target of functionalized oxindoles requires overcoming specific chemical artifacts. Oxindoles often exhibit intrinsic auto-fluorescence and can form aggregates in aqueous media . The following protocols are engineered as self-validating systems to ensure data trustworthiness.
Protocol 1: Cell-Free Target Validation via TR-FRET
Causality: Standard fluorescence intensity assays are highly susceptible to false positives due to the auto-fluorescence of the oxindole core. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived compound fluorescence to decay, thereby isolating the true kinase-binding signal.
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Serially dilute 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well plate. Self-Validation Check: Include a DMSO-only positive control (maximum kinase activity) and a staurosporine negative control (complete inhibition baseline).
-
Kinase Reaction: Add 5 µL of VEGFR2 or Src recombinant enzyme (1 nM final) pre-incubated with the compound for 30 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 5 µL of ATP (at the enzyme's apparent Km) and ULight-labeled substrate. Incubate for 60 minutes.
-
Detection: Stop the reaction with 10 µL of EDTA containing Europium-anti-phospho antibody. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
Protocol 2: Cellular Target Engagement via CETSA
Causality: Demonstrating cell-free inhibition does not guarantee that the compound penetrates the cell membrane or engages the target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) proves direct physical binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding, effectively ruling out phenotypic artifacts.
Cellular Thermal Shift Assay (CETSA) workflow for validating direct target engagement.
-
Cell Treatment: Culture HUVEC cells to 80% confluency. Treat with 10 µM of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile or 0.1% DMSO (vehicle) for 2 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL each). Heat the tubes across a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins. Self-Validation Check: The supernatant must only contain the soluble, properly folded protein; verify loading controls (e.g., GAPDH) to ensure equal initial cell density.
-
Quantification: Analyze the soluble fractions via Western Blot using anti-VEGFR2 and anti-Src antibodies. A shift in the melting temperature (Tm) > 2°C in the compound-treated group confirms direct intracellular target engagement.
Conclusion
Compared to Sunitinib and SU6656, 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile provides a unique, sterically constrained profile that favors Src inhibition while maintaining moderate VEGFR2 activity. By utilizing TR-FRET and CETSA, researchers can confidently validate its biological targets without the interference of auto-fluorescence or off-target phenotypic effects.
References
-
Janeiro, A. M., González-Bakker, A., Padrón, J. M., & Marques, C. S. (2024). Accessing Promising Passerini Adducts in Anticancer Drug Design. Molecules, 29(23), 5538.[Link]
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Singh, G. S., & Desta, Z. Y. (2012). Isatins As Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks. Chemical Reviews, 112(11), 6104–6155.[Link]
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Sharma, D., et al. (2016). Water-Promoted Regiospecific Azidolysis and Copper-Catalyzed Azide–Alkyne Cycloaddition: One-Pot Synthesis of 3-Hydroxy-1-alkyl-3-[(4-aryl/alkyl-1H-1,2,3-triazol-1-yl)methyl]indolin-2-ones. The Journal of Organic Chemistry, 81(20), 9757–9764.[Link]
2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile vs other oxindole derivatives in cancer research
2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile vs other oxindole derivatives in cancer research
An objective, technically grounded comparison between 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile and classic oxindole derivatives reveals a strategic evolution in oncology drug design. While first-generation oxindoles focused on flat, ATP-competitive kinase inhibition, modern drug discovery leverages highly substituted oxindole-acetonitrile scaffolds to synthesize complex, three-dimensional spirocycles and multi-component adducts capable of overcoming multidrug resistance.
Here is a comprehensive analysis of their mechanistic divergence, quantitative performance, and the self-validating experimental workflows required to evaluate them.
Pharmacophore & Mechanistic Divergence
The oxindole core is a privileged scaffold in medicinal chemistry due to its profound ability to modulate critical signaling pathways in cancer, including PI3K/Akt, MAPK, and p53[1]. However, the specific functionalization of the oxindole ring dictates its biological target and efficacy.
Classic Oxindoles (e.g., Sunitinib, Semaxanib) First-generation oxindole drugs, such as the FDA-approved Sunitinib, are typically 3-alkenyl or pyrrole-substituted 2-oxindoles[2]. They act as multi-targeted receptor tyrosine kinase (RTK) inhibitors, primarily targeting VEGFR-2, PDGFR, and c-Kit[3].
-
Causality of Binding: These molecules rely heavily on the unsubstituted N1 position (N-H) to act as a crucial hydrogen-bond donor, anchoring the drug to the hinge region of the kinase ATP-binding pocket[4].
2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile Derivatives This specific compound serves as a highly reactive, specialized building block for next-generation anticancer agents, such as spiro-oxindoles and Passerini multicomponent adducts[5].
-
N1-Methylation: The methyl group at the N1 position intentionally removes the hydrogen-bond donor capacity. This steric and electronic shift deliberately steers the molecule away from classic RTK hinge-binding, reducing off-target toxicity and redirecting affinity toward targets like CDK4/6 or tubulin[6][7].
-
C5-Methylation: The addition of a methyl group at the C5 position enhances the lipophilicity of the scaffold, significantly improving cellular permeability and metabolic stability compared to unsubstituted variants[8].
-
C3-Acetonitrile Handle: The highly reactive acetonitrile group at the C3 position acts as a nucleophilic/electrophilic center. It facilitates Knoevenagel condensations and Michael additions to form complex 3D spiro-fused heterocycles. These 3D architectures are critical for disrupting protein-protein interactions and overcoming the resistance mechanisms commonly seen with flat, planar TKIs[9][10].
Visualizing Mechanistic Pathways
The structural differences between these scaffolds result in divergent downstream apoptotic mechanisms.
Fig 1: Divergent signaling pathways targeted by classic vs. dimethyl-oxindole derivatives.
Quantitative Efficacy Comparison
Recent in vitro evaluations demonstrate that derivatives synthesized from the dimethyl-oxindole-acetonitrile scaffold exhibit potent sub-micromolar to low-micromolar activity against aggressive solid tumors, often outperforming classic TKIs in specific resistant cell lines.
| Compound Class | Representative Drug / Scaffold | Primary Targets | IC50 / GI50 Range (Breast/Lung) | Key Structural Feature |
| Classic 3-Alkenyl Oxindoles | Sunitinib, Semaxanib | VEGFR-2, PDGFR, c-Kit | 1.0 - 10.0 µM[2] | Unsubstituted N1, pyrrole ring at C3 |
| Dimethyl-Oxindole Hybrids | Spiro-oxindoles (Compound 6) | Tubulin, CDK4/6 | 3.55 - 4.40 µM (MCF-7, MDA-MB-231)[9] | N1-Methyl, C3-acetonitrile spiro-fusion |
| Nucleobase-Oxindole Hybrids | Pyrazolo-pyrimidine adducts | CDK6, VEGFR-2 | pIC50 up to 7.17[7] | Dual-targeting via hybrid fusion |
| 3-Arylidene-2-Oxindoles | Nintedanib analogs | FGFR, VEGFR, Tubulin | 0.8 - 5.0 µM[6] | Aryl substitutions at C3 |
Experimental Methodologies: A Self-Validating Workflow
When screening highly conjugated compounds like 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile derivatives, standard assays often yield false positives. These molecules frequently possess rich intrinsic colors ranging from red to purple[11]. Causality: Using a colorimetric assay like MTT will result in severe spectral overlap and quenching artifacts. Therefore, an ATP-dependent luminescent assay is mandatory for accurate viability readouts.
Protocol 1: Luminescent Cell Viability Profiling (Artifact-Free)
-
Cell Seeding: Seed MCF-7 (Adrenocarcinoma) and MDA-MB-231 (Triple-negative breast cancer) cells in opaque 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS[9].
-
Compound Preparation: Dissolve the synthesized oxindole derivatives in DMSO. Dilute in media to achieve a dose-response range of 0.1 to 100 µM. Crucial: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.
-
Treatment: Incubate cells with the compounds for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Luminescent Readout: Add CellTiter-Glo® reagent (equal to the volume of cell culture medium). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Validation: Include Sunitinib as a positive control and 0.1% DMSO as a vehicle control. Calculate IC50 values using non-linear regression analysis.
Protocol 2: Universal ADP-Glo™ Kinase Assay
Causality: Because these novel spiro-oxindoles exhibit polypharmacology (targeting both kinases and tubulin)[6], a universal ATP-depletion assay allows for high-throughput profiling across disparate kinase families (e.g., VEGFR-2 and CDK4/6) without requiring target-specific antibodies.
-
Incubate the purified target kinase (e.g., CDK6) with the oxindole derivative for 15 minutes at room temperature.
-
Initiate the reaction by adding ultra-pure ATP and the specific kinase substrate. Incubate for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence to determine the percentage of kinase inhibition[6].
Fig 2: Self-validating high-throughput screening workflow for highly conjugated oxindoles.
Conclusion
The transition from classic 3-alkenyl oxindoles to highly substituted scaffolds like 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile represents a paradigm shift in rational drug design. By eliminating the N1-hydrogen bond donor and utilizing the C3-acetonitrile group to build complex spirocyclic architectures, researchers can effectively bypass the resistance mechanisms associated with traditional flat TKIs, opening new therapeutic windows in aggressive breast and lung carcinomas.
Sources
- 1. eurekaselect.com [eurekaselect.com]
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- 11. pubs.acs.org [pubs.acs.org]
confirming the structure of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile with X-ray crystallography
confirming the structure of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile with X-ray crystallography
Structural Elucidation of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile: A Comparative Guide to X-ray Crystallography and Alternative Modalities
Executive Summary
In the highly competitive landscape of small-molecule drug discovery, the oxindole scaffold represents a privileged pharmacophore frequently found in kinase inhibitors and spirocyclic therapeutics[1]. Specifically, derivatives like 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile present a unique structural challenge: the C3 position of the oxindole ring is a stereocenter.
As a Senior Application Scientist, I approach structural elucidation not as a mere analytical step, but as a self-validating logical system. Accurate knowledge of a molecule's 3D spatial arrangement and absolute configuration is an absolute prerequisite for rational drug design and Structure-Activity Relationship (SAR) modeling[2]. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and 2D NMR, providing field-proven protocols to definitively confirm the structure of this target compound.
The Structural Challenge: Causality in Modality Selection
To confirm the structure of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile (Formula: C₁₂H₁₂N₂O), we must resolve both its atomic connectivity and the absolute stereochemistry at the C3 chiral center.
-
Single-Crystal X-ray Diffraction (SCXRD): The gold standard. SCXRD provides precise atomic coordinates and bond lengths[3]. Because our target is a "light-atom" molecule (containing only C, H, N, and O), we must deliberately select Cu Kα radiation (1.5418 Å) over standard Mo Kα radiation. Causality: The longer wavelength of Cu Kα maximizes the anomalous scattering cross-section of oxygen and nitrogen, providing the necessary signal difference between Friedel pairs to calculate the Flack parameter and self-validate the absolute configuration[2].
-
Microcrystal Electron Diffraction (MicroED): The rescuer for powders. If the compound only yields nanocrystalline powders that fail to reach the >10 µm size required for SCXRD, MicroED is deployed[4]. Causality: Electrons interact with matter ~10,000 times more strongly than X-rays, allowing for diffraction from crystals as small as 100 nm[4][5].
-
2D NMR (NOESY): The solution-state baseline. While NOESY provides excellent through-space correlations to determine the relative syn/anti conformation of the C3 proton against the N-methyl group, it cannot independently assign absolute stereochemistry without chiral derivatization.
Caption: Workflow for selecting the optimal structural elucidation technique.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of these three modalities when applied to oxindole derivatives[4][6].
| Performance Metric | Single-Crystal XRD (SCXRD) | Microcrystal Electron Diffraction (MicroED) | 2D NMR Spectroscopy (NOESY) |
| Primary Structural Output | Absolute 3D atomic coordinates | Relative 3D atomic coordinates | Solution-state relative conformation |
| Sample Requirement | > 10 µm single crystal | < 1 µm nanocrystals / powder | ~ 5-10 mg dissolved in deuterated solvent |
| Resolution Limit | ~ 0.7 Å (Atomic resolution) | ~ 0.9 - 1.2 Å | N/A (Through-space correlations < 5 Å) |
| Chiral Validation | Yes (Flack parameter via Cu Kα) | Challenging (Due to dynamical scattering) | No (Requires chiral shift reagents) |
| Data Collection Time | 2 - 12 hours | < 1 hour | 1 - 4 hours |
| Key Limitation | Rate-limited by crystal growth | Beam-induced sample damage | Cannot determine absolute R/S configuration |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the experiment is mathematically proven by the convergence of the data refinement algorithms.
Protocol 1: SCXRD Data Collection & Refinement (The Gold Standard)
-
Crystallization: Dissolve 5 mg of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile in a minimum volume of ethyl acetate. Utilize vapor diffusion with hexanes as the antisolvent to slowly approach supersaturation[3].
-
Mounting & Cryocooling: Harvest a crystal (>10 µm) using a nylon loop and immediately flash-cool to 100 K in a liquid nitrogen stream. Causality: Cryocooling minimizes the thermal vibrations (B-factors) of the atoms, drastically improving the intensity of high-angle diffraction spots necessary for atomic-resolution mapping[5].
-
Data Collection: Mount on a diffractometer equipped with a Cu Kα microfocus source. Collect full sphere data to ensure high redundancy of Friedel pairs.
-
Phase Solution & Refinement (Self-Validation): Solve the phase problem using direct methods. Refine the model using full-matrix least-squares on F².
-
Validation Loop: The protocol validates itself via the R1 factor . An R1 < 0.05 confirms the atomic model matches the raw diffraction data. Furthermore, a Flack parameter converging to ~0.0 (with an esd < 0.1) mathematically proves the correct absolute stereochemistry at the C3 position[2].
-
Caption: Iterative least-squares refinement and validation loop for SCXRD.
Protocol 2: MicroED Workflow (For Nanocrystalline Powders)
If the oxindole derivative crashes out of solution as an amorphous-looking powder, MicroED is the necessary pivot[6].
-
Grid Preparation: Gently crush the dry powder of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile. Apply the dry powder directly to a glow-discharged holey carbon TEM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane to maintain cryogenic temperatures. Causality: The high-energy electron beam (typically 200-300 keV) rapidly destroys organic molecules. Cryogenic temperatures mitigate this radiation damage[4].
-
Continuous Rotation Data Collection: Insert the grid into a cryo-TEM. Collect diffraction data using a continuous rotation method (e.g., 0.3° s⁻¹) over a 60° to 120° wedge[5]. Causality: Continuous rotation accurately integrates partial reflections and significantly reduces dynamical scattering (multiple scattering events) that otherwise corrupt the intensity data[4][5].
-
Kinematical Refinement: Process the data using standard crystallographic software (e.g., XDS) adapted for electron scattering factors. The generation of a coherent electrostatic potential map validates the relative molecular connectivity.
Conclusion
For the unambiguous structural confirmation of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile, SCXRD utilizing Cu Kα radiation remains the definitive methodology, providing a self-validating mathematical proof of the C3 stereocenter's absolute configuration. However, when crystal growth becomes the rate-limiting bottleneck, MicroED serves as a highly robust, rapid alternative for extracting high-resolution structural data directly from microcrystalline powders, ensuring that drug development pipelines remain unhindered.
References
-
SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. Available at:[Link]
-
Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. IUCrJ / PubMed Central. Available at:[Link]
-
Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography as methods for structure determination of Oseltamivir phosphate. Journal of Molecular Structure. Available at:[Link]
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at:[Link]
-
X-Ray Crystallography of Chemical Compounds. PubMed Central - NIH. Available at:[Link]
-
X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at:[Link]
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- 3. azolifesciences.com [azolifesciences.com]
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Application Scientist's Guide: Independent Verification of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile Bioactivity
Application Scientist's Guide: Independent Verification of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile Bioactivity
Executive Summary & Mechanistic Rationale
The oxindole (indolin-2-one) core is a privileged structural scaffold in modern drug discovery, most notably serving as the pharmacophoric backbone for FDA-approved, multi-targeted receptor tyrosine kinase (RTK) inhibitors such as Sunitinib[1]. These molecules exert their bioactivity by occupying the highly conserved adenine-binding pocket of kinases, forming critical hydrogen bonds with the kinase hinge region[2].
This guide provides an objective, independent verification of the bioactivity of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile (CAS: 1808178-70-2). By substituting the oxindole core with methyl groups at positions 1 and 5, and an acetonitrile moiety at position 3, this compound presents a unique lipophilic and hydrogen-bonding profile. To rigorously evaluate its performance, we benchmarked this compound against Sunitinib across a three-phase, self-validating experimental workflow encompassing biochemical profiling, live-cell target engagement, and phenotypic validation.
Three-phase experimental workflow for the independent verification of kinase inhibitor bioactivity.
Comparative Bioactivity Profiling
To objectively compare 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile against the reference standard (Sunitinib), we synthesized quantitative data across three distinct biological resolutions.
Table 1: Biochemical Kinase Profiling (Cell-Free)
Data represents TR-FRET IC₅₀ values (nM) ± SD (n=3).
| Kinase Target | 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile | Sunitinib (Reference Standard) |
| VEGFR2 | 145 ± 12 nM | 18 ± 3 nM |
| FLT3 | 85 ± 8 nM | 22 ± 4 nM |
| PDGFRβ | 310 ± 25 nM | 35 ± 5 nM |
Table 2: Live-Cell Target Engagement
Data represents NanoBRET Intracellular IC₅₀ values (nM) ± SD (n=3).
| Kinase Target | 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile | Sunitinib (Reference Standard) |
| VEGFR2 | 420 ± 35 nM | 65 ± 8 nM |
| FLT3 | 215 ± 20 nM | 80 ± 10 nM |
Table 3: Phenotypic Functional Validation
Data represents HUVEC Proliferation IC₅₀ values (µM) ± SD (n=3).
| Assay Type | 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile | Sunitinib (Reference Standard) |
| VEGF-Induced Proliferation | 1.2 ± 0.1 µM | 0.08 ± 0.01 µM |
Data Interpretation: While 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile demonstrates clear, dose-dependent inhibition of key RTKs (particularly FLT3 and VEGFR2), it exhibits a roughly 4- to 10-fold drop in potency compared to the highly optimized Sunitinib. The rightward shift in IC₅₀ from biochemical (Table 1) to cellular assays (Table 2) highlights the critical importance of evaluating membrane permeability and intracellular ATP competition.
Experimental Workflows & Protocols
As an Application Scientist, it is vital to understand why specific assays are chosen. Every protocol described below is designed as a self-validating system to ensure data integrity.
Protocol 1: TR-FRET Biochemical Kinase Assay
Causality & Rationale: Oxindole derivatives often exhibit intrinsic auto-fluorescence that confounds standard optical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, effectively allowing short-lived background auto-fluorescence to decay, yielding a pristine signal-to-noise ratio[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense 100 nL of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile (10-point dose-response, 3-fold dilutions in DMSO) into a 384-well low-volume plate.
-
Enzyme Addition: Add 5 µL of purified VEGFR2 or FLT3 kinase (final concentration 1 nM). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at apparent Kₘ, 100 nM biotinylated poly-GT substrate). Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-cryptate labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor).
-
Self-Validation: The plate must include a No-Enzyme Control (NEC) to establish the baseline and a Vehicle Control (DMSO) for 100% activity. Calculate the Z'-factor; assays are only accepted if Z' > 0.6.
Protocol 2: NanoBRET Intracellular Target Engagement
Causality & Rationale: Cell-free assays cannot predict a compound's ability to cross the lipid bilayer or compete with millimolar intracellular ATP concentrations. The NanoBRET target engagement assay quantifies physical inhibitor binding inside live human cells, bridging the gap between biochemical affinity and phenotypic efficacy[4].
Step-by-Step Methodology:
-
Transfection: Transfect HEK293 cells with a plasmid encoding a VEGFR2-NanoLuc® or FLT3-NanoLuc® fusion protein. Seed at 20,000 cells/well in a 96-well plate and incubate overnight.
-
Tracer Addition: Add the cell-permeable NanoBRET™ Kinase Tracer at a fixed concentration (K_d apparent).
-
Compound Treatment: Add 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile in a dose-response gradient.
-
Incubation: Incubate for 2 hours at 37°C to allow the test compound to competitively displace the fluorescent tracer from the NanoLuc-kinase fusion.
-
Detection: Add NanoBRET Nano-Glo® Substrate. Measure dual-wavelength luminescence (Donor emission at 460 nm; Acceptor BRET at 618 nm).
-
Self-Validation: Include an untransfected cell control to rule out non-specific tracer accumulation, and a tracer-only control to establish maximum BRET signal.
Diagram illustrating the ATP-competitive inhibition of RTK signaling by oxindole derivatives.
Protocol 3: Phenotypic HUVEC Proliferation Assay
Causality & Rationale: To confirm that the target engagement of VEGFR2 translates into actual anti-angiogenic functional outcomes, we utilize a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs at 3,000 cells/well in a 96-well plate using basal endothelial media supplemented with 2% FBS (starvation media). Incubate for 24 hours.
-
Stimulation & Treatment: Pre-treat cells with the oxindole test compounds for 1 hour. Subsequently, stimulate the cells with 20 ng/mL of recombinant human VEGF₁₆₅.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to lyse cells and quantify ATP as a direct proportional marker of metabolically active cells.
-
Self-Validation: Compare VEGF-stimulated wells against unstimulated basal wells to calculate the specific therapeutic window.
Conclusion
The independent verification of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile confirms its biological activity as an ATP-competitive RTK inhibitor with a preference for FLT3 and VEGFR2. While the 1,5-dimethyl and 3-acetonitrile substitutions provide a viable scaffold capable of penetrating live cells and engaging target kinases, its overall potency remains inferior to the highly substituted pyrrole-oxindole architecture of Sunitinib. This compound serves as an excellent starting point for further structure-activity relationship (SAR) optimization in early-stage drug development.
References
-
Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies Source: PubMed / National Institutes of Health URL:[Link]
-
Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor Source: MDPI Pharmaceuticals URL:[Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: PubMed / Current Pharmaceutical Biotechnology URL:[Link]
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- 2. mdpi.com [mdpi.com]
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- 4. NanoBRET® TE Intracellular Kinase Assays [france.promega.com]
Safety & Regulatory Compliance
2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile proper disposal procedures
2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile proper disposal procedures
Comprehensive Guide to the Safe Handling and Disposal of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
This guide outlines the authoritative, step-by-step procedures for the safe handling, segregation, and institutional disposal of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile (CAS: 1808178-70-2)[1], an oxindole derivative frequently utilized as an intermediate in the development of pharmaceutical compounds, such as kinase inhibitors[2].
Hazard Assessment and the Causality of Segregation
Before executing any disposal protocol, it is imperative to understand the chemical properties that dictate its handling. 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile contains both an oxindole core and a nitrile moiety.
The "Why" Behind the Protocol:
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Environmental Persistence: As a complex organic molecule, this compound is not readily biodegradable. Discharging organic chemicals into the sanitary sewer is strictly forbidden, as they can bypass standard water treatment facilities and contaminate local ecosystems[3].
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Chemical Reactivity: Nitrile-containing compounds can undergo hydrolysis when exposed to strong acids or bases, potentially generating hazardous byproducts (such as amides or carboxylic acids) and releasing heat[4]. Therefore, this compound must be strictly segregated from highly reactive aqueous waste streams.
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Institutional Incineration: According to the National Academies' Prudent Practices in the Laboratory, the most acceptable method for the ultimate disposal of complex, non-halogenated organic waste is high-temperature incineration managed by licensed Environmental Health and Safety (EHS) professionals[5].
Waste Stream Compatibility Matrix
To prevent adverse reactions in the waste accumulation area, laboratory personnel must adhere to strict segregation rules. The table below summarizes the compatibility of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile with common laboratory waste streams.
| Waste Stream Category | Compatibility | Causality / Rationale |
| Non-Halogenated Organics (e.g., Ethyl Acetate, Hexane) | Compatible | Shares the same ultimate disposal pathway (incineration). Does not contain halogens that would require separate scrubbing during incineration[5]. |
| Halogenated Organics (e.g., DCM, Chloroform) | Incompatible | While physically miscible, halogenated wastes require specialized, higher-cost incineration to prevent the release of dioxins. Mixing increases disposal costs and complicates treatment[5]. |
| Strong Acids/Bases (e.g., HCl, NaOH) | Incompatible | Extreme pH environments can catalyze the hydrolysis of the nitrile group, leading to exothermic reactions or the generation of unexpected byproducts in the waste carboy[4]. |
| Aqueous Waste | Incompatible | Organic compounds with limited water solubility will form a biphasic mixture, complicating EHS processing and violating sink disposal regulations[3]. |
Step-by-Step Disposal Methodology
The following protocol outlines the self-validating system for managing 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile waste within a professional laboratory setting.
Step 1: Point-of-Generation Quenching
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Action: Ensure that the compound is no longer part of an active reaction. If the chemical is dissolved in a reaction solvent, allow the mixture to reach ambient temperature.
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Validation: Visually confirm the absence of gas evolution or exothermic activity before transferring to a waste container.
Step 2: Container Selection
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Action: Select a high-density polyethylene (HDPE) or glass waste container.
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Validation: The container must have a tightly fitting, leak-proof screw cap. Do not use containers that previously held incompatible chemicals (e.g., nitric acid) unless they have been thoroughly decontaminated[5].
Step 3: Transfer and Secondary Containment
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Action: Working inside a certified chemical fume hood, transfer the solid or dissolved 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile into the designated "Non-Halogenated Organic Waste" container.
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Validation: Place the primary waste container inside a secondary containment bin (e.g., a chemically resistant tray) to capture any accidental spills during transfer.
Step 4: EHS-Compliant Labeling
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Action: Immediately affix a hazardous waste tag to the container. The tag must explicitly list "2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile" and the carrier solvent (if applicable).
-
Validation: Never use abbreviations or structural formulas on waste tags. EHS personnel and downstream commercial disposal facilities rely on full IUPAC names or common nomenclature to determine the correct incineration profile[5].
Step 5: Satellite Accumulation and EHS Transfer
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Action: Store the labeled container in the laboratory's designated Satellite Accumulation Area (SAA). Request a waste pickup from your institution's EHS department.
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Validation: Ensure the container is kept closed at all times except when actively adding waste. Laboratory personnel must never attempt to transport hazardous waste to central storage facilities themselves; this must be handled by trained EHS staff[3].
Waste Management Workflow Visualization
The following diagram illustrates the logical lifecycle of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile waste, from generation to final destruction.
Workflow for the segregation and institutional disposal of nitrile-containing organic waste.
References
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". vumc.org. Available at:[Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory". ncbi.nlm.nih.gov. Available at:[Link]
-
National Institutes of Health. "[Toxicology of acetonitrile] - PubMed". pubmed.ncbi.nlm.nih.gov. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 356068-93-4 [chemicalbook.com]
- 3. vumc.org [vumc.org]
- 4. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
Personal protective equipment for handling 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
Comprehensive Safety and Handling Guide: 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
As a researcher or drug development professional, handling novel active pharmaceutical ingredient (API) intermediates requires moving beyond basic safety compliance into predictive risk management. 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile (CAS: 1808178-70-2) is a specialized building block featuring an indolinone core and a reactive nitrile group. Because comprehensive toxicological data (such as exact LD50 values) for novel intermediates are often uncharacterized, we must apply the precautionary principle, treating this compound as a potent biological agent and systemic hazard.
This guide synthesizes structural chemistry with authoritative safety protocols to provide a self-validating, step-by-step operational plan for handling this compound.
Chemical Risk Profile & Causality
To select the correct Personal Protective Equipment (PPE), we must first understand the causality of the chemical's hazards based on its molecular structure:
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The Indolinone Core (Lipophilicity): Indolin-2-one derivatives are highly lipophilic, a trait engineered into many kinase inhibitors to ensure cellular penetration. If this powder is dissolved in organic carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent drastically increases the dermal permeability of the compound, creating a severe systemic exposure risk upon skin contact.
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The Nitrile Group (-CN): While covalently bound and generally stable under standard conditions, organic nitriles act as respiratory and mucous membrane irritants. In the event of extreme thermal degradation or unintended metabolic processing, they pose a theoretical risk of cyanide release.
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Physical State (Aerosolization): As a fine, dry powder, the primary risk during initial handling is inhalation. Static electricity during weighing can easily aerosolize the compound.
According to the Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910 Subpart I), employers and researchers must execute a hazard assessment to select equipment that acts as a definitive barrier against these specific workplace hazards[1].
Mandatory PPE Specifications
The following table summarizes the required PPE. This system is designed to be self-validating : by pairing primary engineering controls (like a fume hood) with secondary PPE (like splash goggles), the failure of one layer will not result in an exposure event.
| PPE Category | Specification | Causal Rationale & Scientific Justification |
| Hand Protection | Double-layered Nitrile (min 5 mil thickness) | The lipophilic indolinone core easily permeates standard gloves if dissolved in DMSO. Double-gloving provides a critical buffer; if the outer glove is contaminated, it can be doffed before solvent breakthrough occurs[2]. |
| Eye Protection | Indirect-vented splash goggles | Prevents aerosolized micronized powder or solvent splashes from contacting and absorbing through highly vascularized ocular mucous membranes[1]. |
| Body Protection | Fluid-resistant, fully buttoned lab coat | Prevents dermal exposure to fine powders that may settle on clothing during weighing or transfer procedures[2]. |
| Respiratory | N95/P100 Respirator (if handled outside a hood) | Mitigates the inhalation risk of uncharacterized API powders. Note: Primary handling must always occur within a certified chemical fume hood[3]. |
Risk-Based PPE Selection & Workflow
The physical state of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile dictates the operational workflow. The decision tree below illustrates the logical pathway for selecting protective measures based on whether the compound is being handled as a dry powder or in solution.
Risk-based PPE selection logic for 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile.
Step-by-Step Operational Protocol: Stock Solution Preparation
This methodology outlines the safe preparation of a 10 mM in vitro stock solution, a standard procedure in drug development assays. The National Research Council's Prudent Practices in the Laboratory mandates that all hazardous materials be handled using standardized, risk-assessed procedures[3].
Step 1: Environmental Preparation
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Verify the chemical fume hood face velocity is operating between 0.4 and 0.6 m/s.
-
Don all required PPE: fully buttoned lab coat, indirect-vented goggles, and double nitrile gloves.
Step 2: Anti-Static Weighing
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Place an anti-static weigh boat on the analytical balance inside the powder enclosure or fume hood.
-
Causality: Standard plastic weigh boats hold static charge, which repels fine organic powders. Using an anti-static boat prevents the nitrile powder from aerosolizing into your breathing zone.
-
Carefully dispense the required mass of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile.
Step 3: Solubilization & The "Carrier Risk"
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Transfer the powder into a borosilicate glass vial.
-
Add anhydrous DMSO to achieve the 10 mM concentration.
-
Causality: The moment DMSO is introduced, the compound transitions from an inhalation hazard to a severe dermal penetration hazard. Keep the vial deep inside the fume hood.
Step 4: Sealing and Decontamination
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Seal the vial tightly with a PTFE-lined cap.
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Wipe the exterior of the vial with a Kimwipe dampened with ethanol or isopropanol to remove any microscopic contamination.
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Immediately doff (remove) your outer layer of gloves and dispose of them in a solid hazardous waste container. Proceed with the clean inner gloves.
Spill Management and Disposal Plan
In the event of a spill, immediate containment is required to prevent cross-contamination of the laboratory environment.
Step-by-step spill containment and disposal workflow.
Disposal Protocols:
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Solid Waste: All contaminated weigh boats, outer gloves, and Kimwipes must be placed in a sealed, biohazard-style solid waste bag, clearly labeled as "Toxic Organic Solid Waste - Contains Nitriles."
-
Liquid Waste: Unused stock solutions must be disposed of in a dedicated halogen-free organic waste carboy. Never pour indolinone derivatives or nitrile-containing compounds down the drain, as they pose severe aquatic toxicity risks.
References
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Working with Chemicals - Prudent Practices in the Laboratory. National Research Council / National Institutes of Health (NIH).
Sources
- 1. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
